molecular formula C15H18N2O2S B6624108 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B6624108
M. Wt: 290.4 g/mol
InChI Key: LQMHUTXWJKZCRQ-UHFFFAOYSA-N
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Description

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of an ethylsulfonyl group, a methyl group, and a pyridin-3-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylsulfonyl aniline with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide share the sulfonyl group but differ in their overall structure and properties.

    Phenylalkylamines: Compounds such as amphetamine have a similar phenylalkylamine core but lack the sulfonyl and pyridinyl groups.

Uniqueness

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its sulfonyl, methyl, and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-9-5-4-8-14(15)17(2)12-13-7-6-10-16-11-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHUTXWJKZCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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